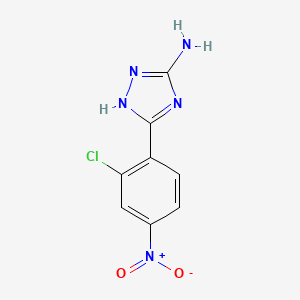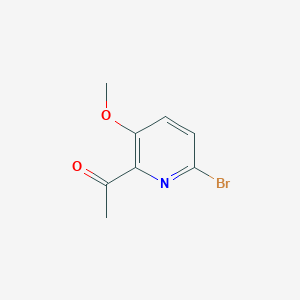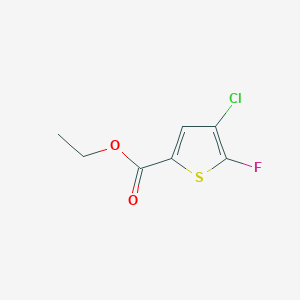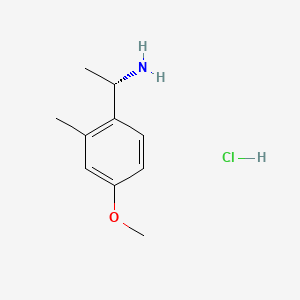
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluorocyclobutyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of fluorine atoms and the boronic ester functionality make it a valuable intermediate in various chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-difluorocyclobutylbenzene with pinacol boronic ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction conditions are optimized to ensure high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions to modify the difluorocyclobutyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic acids, reduced difluorocyclobutyl derivatives, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis and applications .
科学的研究の応用
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is explored for its potential use in bioimaging and as a probe in biological studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The difluorocyclobutyl group imparts unique reactivity and stability to the compound, enhancing its effectiveness in different contexts .
類似化合物との比較
Similar Compounds
4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid: Similar in structure but with chlorine atoms instead of the dioxaborolane moiety.
2-(3,3-Difluorocyclobutyl)-4-fluorophenol: Contains a fluorophenol group instead of the dioxaborolane moiety.
Uniqueness
2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the difluorocyclobutyl group and the boronic ester functionality. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
特性
CAS番号 |
2361225-63-8 |
|---|---|
分子式 |
C16H21BF2O2 |
分子量 |
294.1 g/mol |
IUPAC名 |
2-[4-(3,3-difluorocyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF2O2/c1-14(2)15(3,4)21-17(20-14)13-7-5-11(6-8-13)12-9-16(18,19)10-12/h5-8,12H,9-10H2,1-4H3 |
InChIキー |
WRCBGEAYMXTKOI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)


![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)
![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)


![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)




